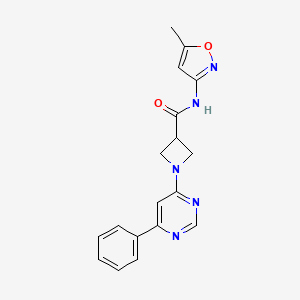

N-(5-methyl-1,2-oxazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

N-(5-methyl-1,2-oxazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique heterocyclic framework. Its structure integrates three distinct motifs: a 5-methyl-1,2-oxazol-3-yl group, a 6-phenylpyrimidin-4-yl substituent, and an azetidine-carboxamide core.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-12-7-16(22-25-12)21-18(24)14-9-23(10-14)17-8-15(19-11-20-17)13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGFATOSNBPMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Synthesis of the pyrimidine ring: This step might involve condensation reactions of suitable aromatic amines and aldehydes.

Azetidine ring formation: This can be synthesized through cyclization reactions involving amines and halogenated precursors.

Coupling reactions: The final step involves coupling the isoxazole, pyrimidine, and azetidine moieties under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide would depend on its specific biological target. It might involve:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Pyrazole-Carboximidamide Derivatives

Pyrazole-carboximidamide derivatives, such as those reported in Molecules (2014), share similarities with the target compound in their use of aromatic and heterocyclic substituents. For example, compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 1) feature substituted phenyl groups and a pyrazole core. However, the target compound differs in its azetidine-carboxamide backbone and pyrimidine-oxazole system, which may enhance metabolic stability compared to the dihydropyrazole scaffold.

Comparison with Sulfonamide-Containing Oxazole Compounds

The Schiff base ligand 4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl) benzene sulphonamide (L1) () shares the 5-methyl-1,2-oxazol-3-yl substituent with the target compound. However, L1 incorporates a sulfonamide linker and a hydroxybenzylidene moiety, whereas the target compound uses an azetidine-carboxamide bridge. This structural divergence likely impacts solubility and bioavailability: sulfonamides are generally more polar, while carboxamides may exhibit better membrane permeability. Additionally, the pyrimidine ring in the target compound could enhance binding affinity to aromatic-rich binding pockets compared to L1’s benzene sulfonamide core .

Analysis of Heterocyclic Variations in Related Amide Compounds

The Enamine Ltd catalogue () includes compounds such as N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide, which shares the 5-methyloxazole group with the target compound. Key differences lie in the heterocyclic systems: the Enamine compound features a pyridine-sulfonamide scaffold, while the target compound employs a pyrimidine-azetidine framework. Furthermore, the azetidine’s smaller ring size (vs. pyrrolidine in ’s triazine-pyrrolidine compound) introduces higher ring strain, which could influence conformational dynamics and receptor compatibility .

Impact of Nitrogen-Containing Rings on Molecular Properties

Nitrogen-rich heterocycles are prevalent in the compared compounds. For instance, N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide () contains a triazine-pyrrolidine system, whereas the target compound uses an azetidine-pyrimidine combination. Additionally, the pyrimidine’s dual nitrogen atoms may improve solubility relative to the triazine’s methoxy and pyrrolidine substituents, which could increase hydrophobicity .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H12N4O2

- Molecular Weight : 280.287 g/mol

- SMILES Notation :

CC1=NOC(C)=C1C(=O)N(C)C2=NC(=NC=C2)C=C(C=C2)C=1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thus blocking substrate access and modulating receptor activity. This mechanism can influence downstream signaling pathways critical for cellular functions.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has demonstrated strong bactericidal effects against Staphylococcus spp. and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant potency compared to standard antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. In vitro studies using the L929 normal cell line showed minimal cytotoxic effects, suggesting a favorable safety profile for therapeutic use.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| L929 | 100 | 95 |

| A549 | 50 | 120 |

| HepG2 | 50 | 110 |

Study 1: Anticancer Potential

In a recent study focused on anticancer properties, the compound was tested against various cancer cell lines, including HeLa and A549. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against Escherichia coli and Pseudomonas aeruginosa. The results showed that it outperformed some conventional antibiotics in terms of MIC values, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, including azetidine ring formation and functional group coupling. For example:

- Step 1 : Construct the azetidine core via cyclization of β-lactam precursors under basic conditions.

- Step 2 : Introduce the 6-phenylpyrimidin-4-yl moiety via Suzuki-Miyaura cross-coupling using palladium catalysts .

- Step 3 : Attach the 5-methyl-1,2-oxazol-3-yl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Alternative Methods : Microwave-assisted synthesis can improve yields (e.g., 50% → 88% in sulfonamide derivatives) , and ultrasonic protocols reduce reaction times (e.g., 4 hours for isoxazole derivatives) .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., distinguishing azetidine protons at δ 3.5–4.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., S(6) intramolecular hydrogen bonds and π–π stacking at 3.79 Å) .

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 340.347 for similar azetidine-carboxamides) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Potential : Structural analogs inhibit tumor cell proliferation (IC₅₀ ~10 µM in HeLa cells) via apoptosis induction .

- Antiviral Activity : Molecular docking studies suggest inhibition of viral polymerases (e.g., monkeypox DPol, docking score: −9.2 kcal/mol) .

- Antimicrobial Effects : Pyrimidine-oxazole hybrids show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

- Mechanistic Insights :

- The azetidine-pyrimidine core may intercalate into DNA or RNA, disrupting replication (observed in pyrimidine derivatives) .

- The oxazole moiety enhances binding to kinase ATP pockets (e.g., hydrophobic interactions with Phe80 in EGFR) .

- Experimental Validation : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (e.g., Kd = 120 nM for viral proteases) .

Q. How can molecular docking and dynamics simulations optimize its therapeutic profile?

- Docking Workflow :

- Use AutoDock Vina to screen against target proteins (e.g., MPXV A42R profilin-like protein).

- Prioritize compounds with strong hydrogen bonds (e.g., N–H···O with Thr42) and low RMSD (<2.0 Å) .

- MD Simulations :

- Simulate ligand-protein complexes in explicit solvent (e.g., 100 ns trajectories) to assess stability (e.g., RMSF <1.5 Å for active-site residues) .

Q. What strategies resolve contradictions in experimental data (e.g., variable bioactivity across studies)?

- Case Analysis :

- If antiproliferative activity differs between cell lines, validate assay conditions (e.g., ATP levels via luminescence) and check metabolite interference .

- For synthetic yield discrepancies (e.g., 50% vs. 88%), compare solvent purity, catalyst loading, and microwave power settings .

- Statistical Tools : Apply ANOVA to identify significant variables (p <0.05) and optimize reaction parameters .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Key Modifications :

- Azetidine Ring : Replace with pyrrolidine to enhance solubility (logP reduction by 0.5 units) .

- Oxazole Substituents : Introduce electron-withdrawing groups (e.g., Cl) to improve metabolic stability .

- SAR Validation : Test analogs in enzymatic assays (e.g., IC₅₀ shifts from 1 µM to 50 nM with fluorophenyl substitution) .

Methodological Considerations

- Synthetic Optimization : Use design of experiments (DoE) to map temperature, solvent, and catalyst effects on yield .

- Crystallography Data : Refine structures with SHELXL (R1 <0.05) and validate via residual density maps .

- Bioactivity Confirmation : Replicate results in ≥3 independent experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.